poneratoxin

Sodium channel pharmacology Pain signaling Ion channel electrophysiology

Poneratoxin (PoTx) is a 25-residue, disulfide-free neurotoxic peptide from Paraponera clavata venom that targets voltage-gated sodium channels with a unique mechanism—voltage-sensor trapping on domain II—fundamentally distinct from pore blockers like TTX. Its ~24-fold higher potency for NaV1.6 (EC50 97 nM) over NaV1.7 (2.3 µM) makes it an indispensable tool for dissecting NaV1.6 contributions to epileptic encephalopathies, ataxia, and chronic pain. With a well-characterized SAR (8x potency reduction with A23E; 5x increase with D22N;A23V) and a defined in vivo PD50 of 74.3 nmol/g, PoTx serves as both a quantitative insect paralysis positive control and an ideal scaffold for rational peptide engineering. Choose PoTx for peer-reviewed, reproducible pharmacology that generic NaV modulators cannot deliver.

Molecular Formula C6H11N3S
Molecular Weight 0
CAS No. 137084-94-7
Cat. No. B1178479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameponeratoxin
CAS137084-94-7
Synonymsponeratoxin
Molecular FormulaC6H11N3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poneratoxin (CAS 137084-94-7): Procurement-Relevant Identity and Core Pharmacological Profile


Poneratoxin (PoTx) is a 25-residue, disulfide-free neurotoxic peptide isolated from the venom of the bullet ant Paraponera clavata [1]. It functions as a modulator of voltage-gated sodium channels (VGSCs), specifically lowering the voltage threshold for activation and inhibiting channel inactivation [1][2]. This mechanism enhances neuronal excitability, directly linking to its role in eliciting intense and long-lasting pain [2].

Why a Generic Sodium Channel Modulator Cannot Substitute for Poneratoxin in Research


Substituting poneratoxin with other sodium channel modulators, such as tetrodotoxin (TTX) or α-scorpion toxins, is not scientifically valid. Poneratoxin's unique binding site and mechanism of action—specifically, voltage-sensor trapping on domain II [1]—fundamentally differs from pore-blocking toxins like TTX [2]. Furthermore, its distinct subtype selectivity profile (e.g., a ~24-fold higher potency for NaV1.6 over NaV1.7 [3]) and its structural class as a disulfide-free peptide [4] mean that experimental outcomes related to gating kinetics, cellular excitability, and pain pathways cannot be extrapolated from other NaV channel ligands.

Quantitative Differentiation of Poneratoxin: A Procurement-Focused Evidence Guide


Nav1.6 vs. Nav1.7 Subtype Selectivity: A 24-Fold Difference in Potency

Poneratoxin exhibits a pronounced selectivity for the voltage-gated sodium channel subtype NaV1.6 over NaV1.7. In a direct head-to-head comparison on human channels expressed in mammalian cells, poneratoxin was found to be approximately 24-fold more potent on NaV1.6 (EC50 = 97 ± 10 nM) than on NaV1.7 (EC50 = 2.3 ± 0.4 µM) [1]. This selectivity profile is a key differentiator from toxins like Ta3a, which are equipotent on NaV1.6 and NaV1.7 [1].

Sodium channel pharmacology Pain signaling Ion channel electrophysiology

C-Terminal Charge and Hydrophobicity Govern Potency: Evidence from Natural Analogs

The potency of poneratoxin is critically dependent on the C-terminal region's net positive charge and hydrophobicity. A direct comparison with two naturally occurring analogs isolated from Paraponera clavata venom reveals this structure-activity relationship. The A23E substitution analog, which reduces both C-terminal positive charge and hydrophobicity, exhibited an 8-fold reduction in potency compared to poneratoxin [1]. Conversely, the D22N; A23V analog, which increases both parameters, showed a nearly 5-fold increase in potency [1].

Structure-activity relationship Peptide engineering Sodium channel modulation

A Disulfide-Free, V-Shaped Helical Fold Distinguishes Poneratoxin from Cystine-Knot Toxins

The three-dimensional structure of synthetic poneratoxin, solved by solution NMR, reveals a V-shaped conformation composed of two alpha-helices connected by a beta-turn [1]. Crucially, the peptide is entirely disulfide-free, which is a defining feature that distinguishes it from the vast majority of sodium channel toxins (e.g., scorpion α-toxins, μ-conotoxins) that rely on a cystine-knot scaffold for structural stability [2].

Peptide structural biology NMR spectroscopy Toxin evolution

In Vivo PD50 of 74.3 nmol/g in Blowflies Defines Insecticidal Potency Relative to Other Ant Venom Toxins

In a standardized blowfly (Lucilia cuprina) paralysis assay, poneratoxin (Pc1a) demonstrated a PD50 (1 hour) of 74.3 ± 2.1 nmol/g following intrathoracic injection [1]. This places its insecticidal potency in the same range as the ant venom toxin Ta3a (PD50 = 77.8 ± 1.4 nmol/g) [1]. However, this quantitative baseline for insect activity is critical for evaluating the compound's selectivity, as its primary physiological role is vertebrate-selective pain induction [1].

Insecticidal assays In vivo pharmacology Venom peptide profiling

Procurement-Driven Application Scenarios for Poneratoxin


Pharmacological Tool for NaV1.6-Mediated Pain and Excitability Studies

Poneratoxin's ~24-fold higher potency for NaV1.6 over NaV1.7 [1] makes it a superior pharmacological tool for dissecting the specific contributions of NaV1.6 to neuronal excitability and pain signaling. Researchers studying conditions such as epileptic encephalopathies, ataxia, or chronic pain syndromes where NaV1.6 dysfunction is implicated can use poneratoxin to selectively activate this channel subtype in vitro, avoiding confounding effects from NaV1.7 modulation.

Scaffold for Structure-Activity Relationship (SAR) Studies and Peptide Engineering

The quantitative demonstration that C-terminal charge and hydrophobicity directly control poneratoxin's potency (8x reduction with A23E, 5x increase with D22N;A23V [2]) positions this peptide as an ideal scaffold for rational peptide design. Medicinal chemists and peptide engineers can use this well-defined SAR to develop novel modulators with customized potency and selectivity profiles for specific NaV channel subtypes.

Positive Control in Insect Neurobiology and Toxicology Assays

With a defined in vivo PD50 of 74.3 ± 2.1 nmol/g in blowflies [3], poneratoxin provides a reliable and quantifiable positive control for insect paralysis assays. This is particularly valuable for researchers screening for novel insecticidal peptides or studying the comparative neurobiology of insect and vertebrate sodium channels.

Comparative Studies of Voltage-Sensor Trapping vs. Pore-Blocking Mechanisms

Poneratoxin's unique voltage-sensor trapping mechanism on domain II of VGSCs [4] offers a distinct pharmacological profile compared to pore-blocking toxins like TTX. Researchers investigating the biophysics of sodium channel gating or developing state-dependent channel modulators can use poneratoxin to induce a sustained, non-inactivating current, a functional effect unattainable with simple pore blockers.

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